molecular formula C10H11BrO4 B179742 Methyl 2-bromo-4,5-dimethoxybenzoate CAS No. 17667-32-2

Methyl 2-bromo-4,5-dimethoxybenzoate

Cat. No. B179742
CAS RN: 17667-32-2
M. Wt: 275.1 g/mol
InChI Key: BCUHOZBMHZWCGL-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H11BrO4 . It has a molecular weight of 275.1 . It is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4,5-dimethoxybenzoate” can be represented by the SMILES string BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 . The InChI code for this compound is 1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4,5-dimethoxybenzoate” is a solid . It has a molecular weight of 275.1 .

Safety and Hazards

The safety data sheet of a similar compound, “Methyl 2-bromo-4,5-dimethoxybenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

“Methyl 2,4-dimethoxybenzoate” has been noted to have the highest antifeedant index and are the best candidates for practical applications in order to protect planted seedlings in the field . This suggests potential future directions for the use of similar compounds like “Methyl 2-bromo-4,5-dimethoxybenzoate”.

properties

IUPAC Name

methyl 2-bromo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUHOZBMHZWCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384701
Record name methyl 2-bromo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4,5-dimethoxybenzoate

CAS RN

17667-32-2
Record name Methyl 2-bromo-4,5-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17667-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-bromo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10.00 g (51 mmol) of methyl 3,4 dimethoxybenzoate (6) in 50 mL of AcOH at 0° C. was added 8.90 g (56 mmol) of Br2 in 50 mL of AcOH over 1.5 h. The ice bath was removed and the mixture stirred 45 min. The reaction was quenched by pouring into 700 mL of H2O, stirred 30 min, left quiescent for 1 h, and filtered. The collected solid was washed with H2O and washed with sat. aq. Na2S2O3. The solid was partially dried, dissolved in 300 mL hot MeOH, and the resultant solution was cooled. The cool methanolic solution of product was treated with 200 mL of H2O and the white solid filtered to give 8.92 g (64% yield) of methyl-2-bromo-4,5-dimethoxybenzoate (7) as a white powder. The compound matched the physical and spectral properties of the known compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Methyl 2-bromo-4,5-dimethoxybenzoate be used to synthesize substituted phthalides? What are the advantages of this approach?

A1: Yes, Methyl 2-bromo-4,5-dimethoxybenzoate can be effectively utilized in the synthesis of substituted phthalides. [] The research demonstrates its successful reaction with tolualdehyde in the presence of a nickel catalyst ([NiBr(2)(dppe)], dppe=1,2-bis(diphenylphosphino)ethane) and zinc powder, yielding the corresponding substituted phthalide in a 71% yield. [] This approach offers several advantages:

  • Chemoselectivity: The reaction demonstrates high chemoselectivity, favoring the formation of the desired phthalide product. []
  • Mild Reaction Conditions: The use of a nickel catalyst allows for relatively mild reaction conditions, which can be beneficial for synthesizing complex molecules. []
  • Versatility: The method's success with a substituted benzoate (Methyl 2-bromo-4,5-dimethoxybenzoate) suggests potential applicability to a broader range of substrates, allowing for the synthesis of diverse phthalide derivatives. []

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